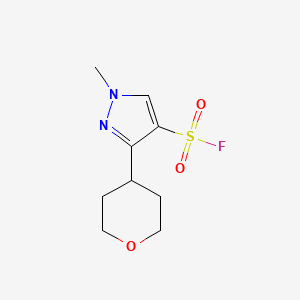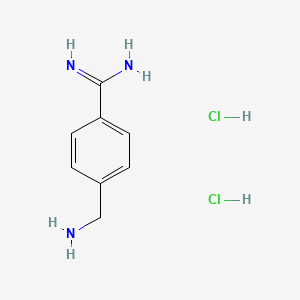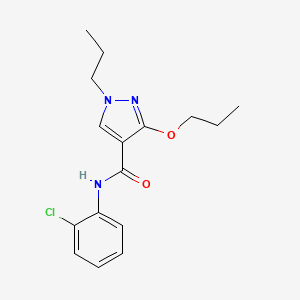![molecular formula C27H28N4O6 B2662198 N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide CAS No. 866346-00-1](/img/no-structure.png)
N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a useful research compound. Its molecular formula is C27H28N4O6 and its molecular weight is 504.543. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
Novel derivatives, including those related to the queried compound, have been synthesized and assessed for their antioxidant and anticancer activities. These compounds displayed significant antioxidant properties, outperforming known antioxidants like ascorbic acid in some cases. Moreover, their anticancer potential was evaluated through MTT assays against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, identifying compounds with notable cytotoxicity against these cancer cells (Tumosienė et al., 2020).
Therapeutic Potential in Thyroid Disorders
A small molecule inverse agonist for the thyroid-stimulating hormone receptor (TSHR) exhibited properties that could inhibit basal and TSH-stimulated signaling. This finding is pivotal for developing orally active drugs to treat thyroid cancer and some hyperthyroidism cases, highlighting the therapeutic potential of such compounds (Neumann et al., 2010).
Melatonin Receptor Agonists for Sleep Disorders
In the search for new treatments for sleep disorders, tricyclic indan derivatives, structurally related to the queried compound, were synthesized and evaluated. These derivatives showed high affinity for melatonin receptors, with certain compounds promoting sleep in experimental models, thus offering a promising avenue for insomnia and circadian rhythm disorder treatments (Uchikawa et al., 2002).
Pro-Drug Systems for Targeted Drug Release
Studies on 5-nitrofuran-2-ylmethyl groups have explored their potential as bioreductively activated pro-drug systems. These systems are designed for the selective release of therapeutic drugs in hypoxic solid tumors, showcasing an innovative approach to cancer treatment by exploiting the tumor's microenvironment for targeted drug delivery (Berry et al., 1997).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide involves the reaction of furan-2-carbaldehyde with 5-aminovaleric acid to form N-(furan-2-ylmethyl)-5-aminopentanoic acid. This intermediate is then reacted with 2-(4-methoxyphenyl)acetyl chloride and 3,4-dihydro-2H-quinazolin-2-one to form the final product.", "Starting Materials": [ "Furan-2-carbaldehyde", "5-aminovaleric acid", "2-(4-methoxyphenyl)acetyl chloride", "3,4-dihydro-2H-quinazolin-2-one" ], "Reaction": [ "Step 1: Furan-2-carbaldehyde is reacted with 5-aminovaleric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(furan-2-ylmethyl)-5-aminopentanoic acid.", "Step 2: N-(furan-2-ylmethyl)-5-aminopentanoic acid is then reacted with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine (TEA) to form the corresponding amide intermediate.", "Step 3: The amide intermediate is then reacted with 3,4-dihydro-2H-quinazolin-2-one in the presence of a base such as potassium carbonate (K2CO3) to form the final product, N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide." ] } | |
CAS-Nummer |
866346-00-1 |
Molekularformel |
C27H28N4O6 |
Molekulargewicht |
504.543 |
IUPAC-Name |
N-(furan-2-ylmethyl)-5-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C27H28N4O6/c1-36-20-13-11-19(12-14-20)29-25(33)18-31-23-9-3-2-8-22(23)26(34)30(27(31)35)15-5-4-10-24(32)28-17-21-7-6-16-37-21/h2-3,6-9,11-14,16H,4-5,10,15,17-18H2,1H3,(H,28,32)(H,29,33) |
InChI-Schlüssel |
DZDJKXNEBVSCNJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-butyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2662121.png)
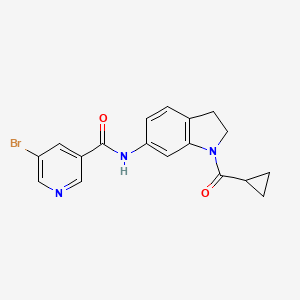
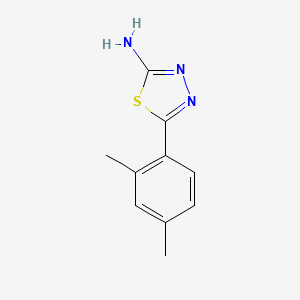
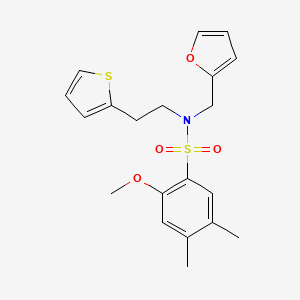
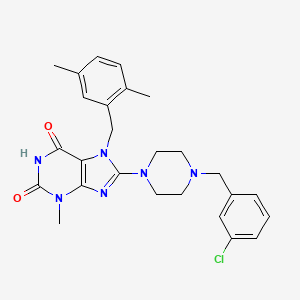
![N-(3-bromophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2662128.png)
![ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate](/img/structure/B2662129.png)
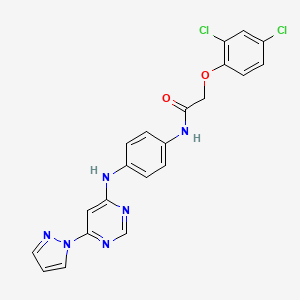
![2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone](/img/structure/B2662132.png)
